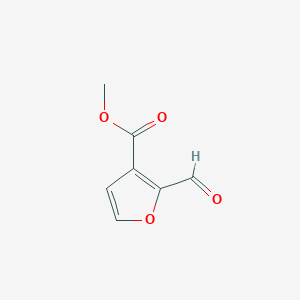

Methyl 2-formylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHRIFSKVRVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Formylfuran 3 Carboxylate

Reactivity of the Aldehyde Moiety

The aldehyde group at the 2-position of the furan (B31954) ring is a key site for a variety of chemical transformations, including condensation reactions to form new heterocyclic systems and oxidation to carboxylic acids.

The aldehyde functionality of methyl 2-formylfuran-3-carboxylate readily participates in condensation reactions with nucleophiles. A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of furopyridazinones. This process typically begins with the nucleophilic attack of the hydrazine on the aldehyde carbon, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization involving the ester group and the hydrazone moiety, often promoted by heat or a catalyst, would yield the fused furopyridazinone ring system.

While direct studies on this compound are not extensively documented in this specific context, the reactivity of related furo[2,3-b]pyrrole-5-carboxylates provides a strong parallel. For example, the reaction of methyl 2-formyl-6-substituted-furo[2,3-b]pyrrole-5-carboxylates with unsymmetrical dimethylhydrazine results in the formation of stable N,N-dimethylhydrazones. mdpi.com This demonstrates the accessibility and reactivity of the formyl group in such furan systems towards condensation with hydrazines. mdpi.com

The general mechanism for hydrazone formation involves the nucleophilic addition of hydrazine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The product of such an oxidation would be a furan-2,3-dicarboxylic acid derivative.

The oxidation of furfural (B47365), a closely related compound, to furoic acid serves as an excellent model for this reaction. mdpi.com Research has shown that this conversion can be efficiently carried out using a copper(I) chloride catalyst in the presence of tert-butyl hydroperoxide as the oxidant. mdpi.com This method highlights a pathway for the selective oxidation of the aldehyde group without affecting other parts of the molecule under specific conditions. mdpi.com

The general transformation can be represented as:

Starting Material: this compound

Reagents: Oxidizing agent (e.g., KMnO₄, H₂O₂, or catalytic systems like CuCl/tert-butyl hydroperoxide)

Product: Methyl 3-(methoxycarbonyl)furan-2-carboxylate

The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield, preventing over-oxidation or side reactions involving the furan ring or the ester group.

Reactivity of the Ester Moiety

The methyl ester group at the 3-position of the furan ring can undergo reactions typical of carboxylate esters, most notably transesterification and hydrolysis.

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, reaction with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the corresponding ethyl ester.

A relevant example of this process is seen in the synthesis of dihydrofuran derivatives. After the initial formation of an ethyl 2,5-dihydrofuran-3-carboxylate, it can be converted to the methyl ester via transesterification with methanol (B129727) and a base catalyst like sodium methoxide. This demonstrates the feasibility of such transformations on furan-based carboxylates. The reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol.

| Reactant | Product | Catalyst | Conditions |

| Ethyl 2,5-dihydrofuran-3-carboxylate | Methyl 2,5-dihydrofuran-3-carboxylate | Sodium methoxide | Methanol |

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction would convert this compound into 2-formylfuran-3-carboxylic acid.

The synthesis of various furan-2-carboxylate (B1237412) esters often starts from furoic acid, which is esterified. mdpi.com The reverse of this esterification is hydrolysis. Base-catalyzed hydrolysis, or saponification, is a common method, typically using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. This process is generally irreversible due to the formation of the resonance-stabilized carboxylate anion.

Reactivity of the Furan Ring System

The furan ring in this compound is an aromatic system, albeit less so than benzene. This aromaticity allows it to undergo electrophilic substitution reactions, although it is also susceptible to reactions that involve ring opening. The presence of both an electron-withdrawing aldehyde and an ester group deactivates the ring towards electrophilic attack compared to unsubstituted furan. However, the oxygen atom of the furan ring can still direct incoming electrophiles.

A significant indicator of the furan ring's reactivity is the Vilsmeier-Haack formylation of the closely related methyl 2-methylfuran-3-carboxylate. chemicalbook.com In this reaction, a formyl group is introduced at the 5-position of the furan ring, demonstrating that this position is susceptible to electrophilic attack. chemicalbook.com Similarly, Friedel-Crafts acylation of furan occurs predominantly at the α-carbon (the 2 or 5 position), further supporting the potential for electrophilic substitution on the furan ring of the title compound. acs.org

| Starting Material | Reagents | Product | Position of Substitution |

| Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF | Methyl 5-formyl-2-methylfuran-3-carboxylate | 5-position |

Given the electronic effects of the existing substituents, electrophilic substitution on this compound would be expected to occur at the 5-position, which is the most activated position on the ring.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination with N-Bromosuccinimide)

The furan ring is inherently electron-rich and typically highly reactive towards electrophiles. chemistrywithdrsantosh.com However, in this compound, the presence of the electron-withdrawing 2-formyl and 3-carboxylate groups deactivates the ring, making electrophilic aromatic substitution more challenging than in simple furans. Despite this deactivation, substitution is still possible, with the regiochemical outcome directed by the existing substituents.

Bromination using N-Bromosuccinimide (NBS) is a common method for halogenating aromatic rings. The choice of solvent is critical in determining the reaction pathway. While NBS in non-polar solvents like carbon tetrachloride often promotes radical-mediated benzylic or allylic bromination, using a polar solvent like acetonitrile (B52724) (CH₃CN) significantly enhances the ionic pathway required for electrophilic aromatic substitution. mdma.ch This method provides a mild and controlled entry to nuclear brominated compounds. mdma.ch For this compound, bromination with NBS in acetonitrile would be expected to occur at the C5 position, which is the most activated position on the ring least influenced by the deactivating groups.

Table 1: Solvent Effects on NBS Bromination of Aromatic Ethers

| Substrate Type | Solvent | Predominant Reaction Type | Product | Reference |

| Methyl Anisoles | CCl₄ | Radical (Benzylic) | Benzylic Bromide | mdma.ch |

| Methyl Anisoles | CH₃CN | Ionic (Aromatic) | Ring Bromide | mdma.ch |

| Methoxybenzenes | CH₃CN | Ionic (Aromatic) | Ring Bromide (Excellent Yield) | mdma.ch |

This table illustrates the pivotal role of the solvent in directing the outcome of NBS brominations, a principle that is directly applicable to the functionalization of furan derivatives like this compound.

Annulation Reactions and Cycloadditions (e.g., Intramolecular Pummerer Reactions, Base-Promoted Annulation)

The furan nucleus can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing substituents on this compound render it a more electron-poor diene, which would influence its reactivity towards different dienophiles. For instance, it would be expected to react more readily with electron-rich dienophiles. Such reactions can lead to the formation of complex bicyclic structures, as seen in tandem Ugi/intramolecular Diels-Alder reactions of vinylfuran derivatives which yield furo[2,3-f]isoindoles. beilstein-journals.org

The Pummerer rearrangement, a reaction of an alkyl sulfoxide (B87167) with an activating agent like acetic anhydride, typically yields an α-acyloxy-thioether. wikipedia.org An important variant is the Pummerer-type rearrangement used for the synthesis of highly substituted furans. nih.govacs.org This process involves the generation of a key thioketenium complex intermediate. nih.gov While this is a method for furan synthesis, the principles can be extended to intramolecular reactions where a suitably placed sulfoxide on a side chain of a furan derivative could undergo an intramolecular cyclization onto the furan ring.

Base-promoted annulation reactions are also a key strategy. The Feist-Benary furan synthesis, for example, involves the reaction of α-halogen ketones with β-dicarbonyl compounds under basic conditions. chemistrywithdrsantosh.comyoutube.com The mechanism proceeds through an initial aldol-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. chemistrywithdrsantosh.comyoutube.com

P-C Bond Cleavage Phenomena in Phosphonomethylated Furan Derivatives

While specific research on the P-C bond cleavage in phosphonomethylated derivatives of this compound is not widely documented, the reactivity can be inferred from the general chemistry of organophosphorus compounds. Phosphonates are crucial reagents in organic synthesis, for instance, in the Horner-Wadsworth-Emmons reaction to form alkenes.

A phosphonomethylated derivative, such as one where the formyl group is converted to a phosphonomethyl group, would be susceptible to P-C bond cleavage under various conditions. For example, acidic or basic hydrolysis can lead to the cleavage of the P-C bond, depending on the stability of the resulting carbanion or carbocation on the furan ring. The electronic nature of the furan ring, as modified by the carboxylate group, would play a significant role in the facility of such cleavage reactions.

Mechanistic Studies of Transformations Involving Furan Carboxylates and Formyl Furans

Understanding the reaction mechanisms, intermediates, and the influence of reaction parameters is crucial for optimizing synthetic routes and achieving desired chemical transformations.

Elucidation of Complex Reaction Pathways and Reactive Intermediates

The transformation of furan derivatives often involves complex pathways and transient intermediates. In the Pummerer-type synthesis of tetrasubstituted furans, quantum chemical calculations have been used to elucidate the reaction pathway. nih.gov These studies confirmed the formation of a tetravalent sulfur intermediate and a subsequent thioketenium complex, with calculated low activation barriers consistent with rapid reaction rates at ambient temperature. nih.govacs.org

Studies on the fragmentation of furan-2-carboxylic acid upon resonant electron attachment have shown that the presence of the carboxylic group significantly influences the stability of the furan ring, transforming non-dissociative resonances into dissociative ones and opening new fragmentation channels. nih.gov This highlights how functional groups can fundamentally alter the intrinsic reactivity and bond stability of the heterocyclic core.

In condensation reactions, such as the Erlenmeyer-Plöchl reaction of furan-2-carboxaldehydes with hippuric acid to form oxazolones, the reaction proceeds through a cyclodehydration-condensation mechanism. mdpi.com Spectroscopic analysis, including 2D NMR, has been essential in confirming the structure of the products, proving, for example, that the reaction can lead exclusively to the E isomer. mdpi.com

Impact of Catalyst Systems and Reaction Conditions on Selectivity and Yield

The outcome of reactions involving furan derivatives is highly dependent on the chosen catalysts and conditions.

In the synthesis of 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones from furan-2-carboxaldehyde derivatives, a comparison between classical heating and microwave irradiation was performed. mdpi.com The results demonstrated that while the yields were comparable, microwave irradiation dramatically reduced reaction times. mdpi.com

Table 2: Comparison of Reaction Conditions for the Synthesis of an Oxazolone Derivative

| Method | Reaction Time | Yield | Reference |

| Classical Heating | 3 hours | 74% | mdpi.com |

| Microwave Irradiation | 15 minutes | 76% | mdpi.com |

In Pummerer rearrangements, the use of Lewis acids such as TiCl₄ and SnCl₄ as activators in conjunction with α-acyl sulfoxides allows the reaction to proceed efficiently at lower temperatures (0 °C). wikipedia.org This demonstrates how catalyst choice can moderate reaction conditions. Furthermore, in the Pummerer-type synthesis of substituted furans, the careful control of reagents was critical for selectivity. Using 1.0 equivalent of a chlorination reagent at 0 °C allowed for the selective synthesis of a trisubstituted furan, whereas using 2.0 equivalents at a higher temperature led to a dichlorinated product due to subsequent electrophilic aromatic substitution on the newly formed furan ring. acs.org

Derivatization Strategies for Expanding the Chemical Scope of Methyl 2 Formylfuran 3 Carboxylate

Derivatization of the Formyl Group for Enhanced Functionality and Ligand Design

The aldehyde or formyl group at the C2 position of the furan (B31954) ring is a prime site for chemical modification, enabling the introduction of enhanced functionality and the design of sophisticated ligands. A common and effective strategy involves the reaction of the formyl group with amines to form Schiff bases. This reaction is fundamental in the synthesis of a wide range of heterocyclic compounds and ligands with potential applications in coordination chemistry and catalysis.

For instance, the condensation of methyl 2-formylfuran-3-carboxylate with various primary amines can yield a series of imine derivatives. These derivatives can act as bidentate or tridentate ligands, capable of coordinating with various metal ions. The electronic and steric properties of the resulting metal complexes can be systematically tuned by varying the substituent on the amine.

Another important derivatization of the formyl group is its oxidation to a carboxylic acid. This transformation converts the aldehyde into a carboxyl group, which can then participate in a host of other reactions, such as esterification or amidation, further expanding the chemical diversity of the resulting molecules. Conversely, the reduction of the formyl group to a hydroxymethyl group provides another avenue for creating new functionalities and building blocks for more complex molecular architectures.

Derivatization of the Methyl Ester Group for Amide, Hydrazide, or Other Transformations

The methyl ester group at the C3 position offers another reactive handle for derivatization. One of the most significant transformations is its conversion to amides and hydrazides. libretexts.orgyoutube.com This is typically achieved by reacting the methyl ester with a primary or secondary amine, or hydrazine (B178648), respectively. libretexts.orgyoutube.com These reactions are often facilitated by heat or the use of catalysts. nih.govnih.gov

The synthesis of amides from esters is a well-established method in organic chemistry. libretexts.orgyoutube.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. masterorganicchemistry.com A variety of amines can be employed, leading to a diverse library of amide derivatives with tailored properties. nih.gov For instance, the use of chiral amines can introduce stereocenters into the molecule, which is of significant interest in medicinal chemistry and asymmetric synthesis.

Similarly, the reaction with hydrazine or its derivatives yields hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, which are known to exhibit a wide range of biological activities.

Table 1: Common Derivatization Reactions of the Methyl Ester Group

| Reagent | Product | Reaction Type |

| Primary/Secondary Amine | Amide | Aminolysis |

| Hydrazine | Hydrazide | Hydrazinolysis |

| Hydroxylamine | Hydroxamic Acid | - |

| Grignard Reagent | Tertiary Alcohol | Nucleophilic Addition |

| Reducing Agents (e.g., LiAlH4) | Alcohol | Reduction |

Functionalization of the Furan Ring System for Diverse Substituent Introduction

The furan ring itself is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the electronic properties and reactivity of the entire molecule. Key strategies include sulfoxidation, halogenation, and phosphonomethylation.

Sulfoxidation: The introduction of a sulfoxide (B87167) group onto the furan ring can be achieved through various methods. One approach involves the oxidation of a corresponding furan-2-yl sulfide. nih.gov For instance, allylic sulfoxides can be prepared by the regioselective oxidation of allylic sulfides using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). nih.gov These functionalized sulfoxides can then be utilized in annulation reactions to construct more complex polysubstituted furans. nih.gov

Halogenation: The halogenation of furans can proceed vigorously, often leading to poly-substituted products. youtube.com Therefore, milder conditions are typically required to achieve mono-substitution. youtube.com For example, bromination can be carried out using bromine in dioxane at low temperatures. youtube.com The introduction of a halogen atom provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of highly complex furan derivatives.

Phosphonomethylation: The introduction of a phosphonomethyl group onto the furan ring can impart important biological properties and increase water solubility. This functionalization can be achieved through various synthetic routes, often involving the reaction of a lithiated furan derivative with a suitable phosphonate (B1237965) electrophile.

Analytical Derivatization Methodologies for Enhanced Spectroscopic and Chromatographic Characterization

Chemical derivatization is a crucial technique in analytical chemistry to improve the volatility, stability, and detectability of analytes for various spectroscopic and chromatographic methods. sigmaaldrich.com

Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of the corresponding carboxylic acid (2-formylfuran-3-carboxylic acid), esterification is a common derivatization technique to increase its volatility for GC-MS analysis. wikipedia.orgresearchgate.net Methylation is a frequently used method, and while diazomethane (B1218177) is effective, its toxicity has led to the development of alternative methods. researchgate.net One such method involves refluxing the carboxylic acid in methanol (B129727) with an acid catalyst like sulfuric acid. researchgate.net Another approach is the use of reagents like methyl chloroformate (MCF) for the derivatization of carboxylic acid groups. nih.gov

Silylation Techniques for Carboxylic Acid Derivatives for Chromatographic Profiling

Silylation is a widely used derivatization method in GC-MS for compounds containing active hydrogen atoms, such as those in carboxylic acids. wikipedia.orgnih.gov This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. wikipedia.orgyoutube.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). nih.govthermofisher.comsigmaaldrich.comnih.gov The resulting TMS esters are more amenable to GC separation and provide characteristic mass spectra for identification and quantification. wikipedia.org It is important to perform silylation reactions under anhydrous conditions as the reagents are sensitive to moisture. nih.gov

Table 2: Common Silylating Reagents for GC-MS Analysis

| Reagent | Abbreviation | Common Analytes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, alcohols, amines |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acids, amino acids, sugars |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Steroids, prostaglandins |

| Trimethylchlorosilane | TMCS | Often used as a catalyst |

| Hexamethyldisilazane | HMDS | Sugars, alcohols |

Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For LC-MS/MS analysis, derivatization aims to enhance ionization efficiency and improve chromatographic retention of polar analytes like carboxylic acids. nih.govresearchgate.netresearchgate.netnih.gov While carboxylic acids can be analyzed directly, derivatization can significantly improve sensitivity, especially in positive ion mode. nih.govtulane.edu Derivatization strategies for LC-MS often involve introducing a permanently charged group or a group that is readily ionizable. nih.gov Reagents that introduce a quaternary ammonium (B1175870) group, for example, can lead to enhanced detection in positive electrospray ionization (ESI) mode. nih.govtulane.edu This approach not only improves sensitivity but can also alter the fragmentation pattern in MS/MS, providing more structural information for the analyte. nih.gov

Advanced Synthetic Applications of Methyl 2 Formylfuran 3 Carboxylate As a Molecular Building Block

Construction of Complex Heterocyclic Ring Systems

The strategic placement of functional groups in methyl 2-formylfuran-3-carboxylate makes it an ideal precursor for the synthesis of various fused and polycyclic heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials.

Synthesis of Fused Furan (B31954) Systems (e.g., Furopyrrolone, Furopyridazinone Skeletons)

This compound is instrumental in the creation of fused furan systems like furopyrrolones and furopyridazinones. For instance, the synthesis of furopyrrolone derivatives can be achieved through a series of reactions starting from related furan compounds. researchgate.net A general strategy involves the conversion of the ester functionality to a monoacyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis and cyclization lead to the formation of the desired furopyrrolone skeleton. researchgate.net

Similarly, the furopyridazinone framework can be constructed from furan precursors. The synthesis often begins with the oxidation of a methylene (B1212753) group adjacent to the furan ring to a ketoester. Reaction with hydrazine (B178648) yields a hydrazone, which can then undergo intramolecular cyclization to form the fused pyridazinone ring. researchgate.net

Formation of Polycyclic Furan Derivatives (e.g., Naphtho[2,3-b]furan (B13665818) Moieties)

The synthesis of polycyclic furan derivatives, such as those containing the naphtho[2,3-b]furan core, represents another significant application of furan-based building blocks. researchgate.net While direct syntheses from this compound are less common, related furan derivatives are key to constructing this framework. One approach involves the base-promoted annulation between a functionalized furan, like methyl 2-(phenylsulfinylmethyl)-3-furoate, and a cyclic enone, which can lead to the formation of a dihydronaphtho[2,3-b]furanone derivative in a regioselective manner. researchgate.net Other methods for synthesizing naphtho[2,3-b]furan-4,9-diones include visible-light-mediated [3+2] cycloaddition reactions and the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents. nih.govbeilstein-journals.org

Integration into Benzothiazole (B30560) Frameworks (e.g., 2-Furylbenzo[d]thiazole Derivatives)

This compound and its derivatives are valuable for incorporating a furan moiety into more complex heterocyclic systems like benzothiazoles. The synthesis of 2-furylbenzo[d]thiazole derivatives can be accomplished through the condensation of a furan-containing aldehyde with an aminothiophenol. This reaction is a common method for constructing the benzothiazole ring system. The resulting 2-furylbenzo[d]thiazole derivatives have been investigated for their potential biological activities.

Role as a Precursor in the Total Synthesis of Natural Products

Furan-containing compounds are integral components of numerous natural products with diverse biological activities. nih.gov While a direct total synthesis of a specific natural product originating from this compound is not explicitly detailed in the provided context, the versatile reactivity of this building block makes it a plausible precursor for various synthetic intermediates. For example, the formyl group can be reduced to a hydroxymethyl group, yielding methyl 2-(hydroxymethyl)furan-3-carboxylate, or halogenated to provide precursors for further elaboration. nih.govsigmaaldrich.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions. orgsyn.org These transformations allow for the construction of more complex furan-based intermediates that can be incorporated into the total synthesis of natural products.

Utilization in the Development of Advanced Materials (e.g., Furan-Based Metal-Organic Frameworks)

The carboxylate functionality of this compound and its derivatives makes them suitable ligands for the construction of metal-organic frameworks (MOFs). Furan-based MOFs are a class of porous materials with potential applications in gas storage and separation. The incorporation of furan rings into the linker molecules of MOFs can influence the framework's structure, porosity, and functionality. For instance, Cu(II)-carboxylate-based MOFs have been studied for their ability to adsorb sulfur dioxide, a significant industrial pollutant. nih.gov The presence of open metal sites and the functionalization of the organic linkers play a crucial role in the adsorption capacity and selectivity of these materials. nih.gov

Participation in Catalytic Transformations and Biomass Valorization Efforts

Furan derivatives, including those accessible from this compound, are central to the field of biomass valorization. Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, can be converted into a variety of valuable chemicals, including methyl 2-furoate, through catalytic oxidative esterification. mdpi.comresearchgate.net This process often utilizes heterogeneous catalysts, such as gold nanoparticles supported on metal oxides, and offers a green and sustainable route to furan-based esters. mdpi.comresearchgate.net Furthermore, 2-methylfuran, another biomass-derived chemical, can be produced through the catalytic conversion of furfural and can be further transformed into value-added chemicals and fuels. mdpi.comresearchgate.net These catalytic transformations highlight the importance of furan chemistry in the development of a sustainable chemical industry.

Advanced Spectroscopic and Computational Characterization of Methyl 2 Formylfuran 3 Carboxylate

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H NMR for Isotopic Studies and Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Methyl 2-formylfuran-3-carboxylate." By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For "this compound," the spectrum would be expected to show distinct signals for the formyl proton, the furan (B31954) ring protons, and the methyl ester protons. The coupling between adjacent protons, observed as splitting of the signals, reveals the connectivity of the molecule.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the identification of the carbonyl carbons of the aldehyde and ester groups, as well as the sp²-hybridized carbons of the furan ring and the sp³-hybridized carbon of the methyl group. wisc.edu The chemical shifts of these carbons are indicative of their bonding and electronic environment.

2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for a more detailed conformational analysis and to definitively assign proton and carbon signals. These methods reveal correlations between nuclei, confirming the structural assembly of the molecule.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Proton | Chemical Shift (ppm, predicted) |

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Furan Ring (H-4) | 7.0 - 7.5 |

| Furan Ring (H-5) | 6.5 - 7.0 |

| Methyl Ester (-OCH₃) | 3.8 - 4.2 |

| Note: Predicted chemical shift values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound" by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected frequencies include the C=O stretching vibrations of the aldehyde and ester groups, the C-O stretching of the furan ring and the ester, and the C-H stretching of the aldehyde and furan ring. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, revealing vibrational modes that may be weak or absent in the IR spectrum. For "this compound," Raman spectroscopy can be particularly useful for observing the vibrations of the furan ring and the C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | 2850 - 2750 |

| C=O stretch (aldehyde) | 1710 - 1680 |

| C=O stretch (ester) | 1740 - 1720 |

| C=C stretch (furan ring) | 1600 - 1475 |

| C-O stretch (ester) | 1300 - 1000 |

| C-O-C stretch (furan ring) | 1250 - 1050 |

| Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the fragmentation patterns of "this compound."

Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of "this compound" (C₇H₆O₄) is 154.0266 Da. chembk.comsigmaaldrich.com

Fragmentation Pathway Elucidation: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The analysis of these fragment ions provides valuable information about the molecule's structure. For "this compound," common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the formyl group (-CHO), or cleavage of the furan ring. libretexts.orgmiamioh.edu These fragmentation patterns serve as a fingerprint for the molecule's structure.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - H]⁺ | Loss of a hydrogen atom | 153.0188 |

| [M - OCH₃]⁺ | Loss of the methoxy group | 123.0133 |

| [M - CHO]⁺ | Loss of the formyl group | 125.0289 |

| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group | 95.0130 |

| Note: The m/z values are calculated based on the monoisotopic masses of the elements. |

Computational Chemistry and Theoretical Investigations of Furan Reactivity

Computational chemistry provides powerful theoretical tools to investigate the electronic structure, stability, and reactivity of "this compound" at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. DFT calculations can provide insights into the electron distribution, molecular orbital energies, and reactivity of "this compound." These calculations can help to rationalize the observed spectroscopic data and predict the molecule's behavior in chemical reactions. researchgate.net

Conformational Analysis and Isomerism of the Formyl Group (e.g., cis-trans equilibrium)

The formyl group attached to the furan ring can exist in different conformations due to rotation around the C-C single bond. Computational methods, such as DFT, can be used to perform a conformational analysis to determine the relative energies of these conformers. This analysis helps to understand the equilibrium between different isomers, such as the cis and trans orientations of the formyl group relative to the furan ring, and how this might influence the molecule's reactivity and spectroscopic properties. researchgate.netcreative-chemistry.org.uk

Simulation of Reaction Mechanisms and Transition States (e.g., Carboxylate-Assisted C-H Activation)

The simulation of reaction mechanisms through computational chemistry provides invaluable insights into the energetic profiles and structural dynamics of chemical transformations. For a molecule like this compound, a particularly relevant area of study is the carboxylate-assisted C-H activation, a key step in many catalytic cycles for C-C and C-heteroatom bond formation.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of carboxylate-assisted C-H activation. acs.org These reactions typically proceed through a "concerted metalation-deprotonation" (CMD) or an "ambiphilic metal-ligand assistance" (AMLA) pathway. In the context of a hypothetical reaction involving this compound, the carboxylate group could act as an internal base, facilitating the cleavage of a C-H bond on the furan ring or a substituent, assisted by a transition metal center.

Illustrative Simulated Reaction Pathway:

Consider a hypothetical intramolecular C-H activation of the formyl group's C-H bond, assisted by the adjacent methyl carboxylate group and a generic transition metal catalyst (M).

Initial State: The metal catalyst coordinates to the furan ring and the carbonyl oxygen of the formyl group.

Transition State: The carboxylate oxygen abstracts the formyl proton, while the metal center interacts with the C-H bond being broken. This forms a six-membered ring-like transition state. Computational modeling of this transition state would involve locating a first-order saddle point on the potential energy surface.

Final State: A metallacyclic intermediate is formed, with the metal bonded to the formyl carbon and the carboxylate oxygen.

The energy barriers for such a process can be calculated, providing a quantitative measure of the reaction's feasibility. While specific simulations for this compound are not documented in the searched literature, the principles derived from studies on other heterocyclic and aromatic systems are directly applicable. nih.govrsc.orgnortheastern.edu

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Carboxylate-Assisted C-H Activation

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Catalyst) | 0.0 |

| 2 | Catalyst-Substrate Complex | -5.2 |

| 3 | Transition State | +18.7 |

| 4 | Metallacyclic Product | -12.4 |

Note: This data is illustrative and based on general principles of C-H activation reactions.

Quantum-Chemical Calculations for Steric and Electronic Effects on Reaction Outcomes

Quantum-chemical calculations are a powerful tool for understanding how the electronic and steric properties of substituents influence the reactivity of a molecule. For this compound, the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups at the 2 and 3 positions, respectively, are expected to have a significant impact on the electron distribution and steric accessibility of the furan ring.

Electronic Effects:

Both the formyl and methyl carboxylate groups are electron-withdrawing. This is due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi-electrons. Quantum-chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating atomic charges and orbital occupancies. The electron-withdrawing nature of these substituents would make the furan ring more electron-deficient and thus less susceptible to electrophilic attack compared to unsubstituted furan. Conversely, it would enhance its reactivity towards nucleophilic attack.

Steric Effects:

The presence of two adjacent substituents at the C2 and C3 positions creates steric hindrance. This can influence the regioselectivity of reactions, favoring attack at the less hindered C5 position of the furan ring. Computational modeling can provide quantitative measures of steric bulk, such as steric maps and calculated van der Waals surfaces. These calculations are crucial for predicting the outcome of reactions where the approach of a reagent is sensitive to steric congestion.

Quantitative Structure-Activity Relationship (QSAR) studies on related furan-3-carboxamides have shown that physicochemical parameters, which are influenced by steric and electronic effects, can be correlated with biological activity. nih.gov Similar computational approaches could be applied to predict the reactivity of this compound in various chemical transformations.

Table 2: Illustrative Calculated Electronic and Steric Parameters

| Parameter | Value | Interpretation |

| Electronic | ||

| Dipole Moment | ~3.5 D | Indicates a polar molecule |

| Mulliken Charge on C2 | +0.25 | Electron-deficient due to formyl group |

| Mulliken Charge on C3 | +0.20 | Electron-deficient due to carboxylate group |

| Mulliken Charge on C5 | -0.15 | Relatively more electron-rich, potential site for electrophilic attack |

| Steric | ||

| Steric Hindrance at C4 | Moderate | Partially shielded by adjacent groups |

| Steric Hindrance at C5 | Low | Most accessible position for reagents |

Note: These values are hypothetical and intended for illustrative purposes based on general chemical principles.

Research Frontiers and Future Perspectives in the Chemistry of Methyl 2 Formylfuran 3 Carboxylate

Exploration of Novel Synthetic Pathways and Catalytic Systems

A highly plausible and widely used method for the formylation of electron-rich heterocyclic rings like furan (B31954) is the Vilsmeier-Haack reaction . This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. In a related synthesis, the formylation of methyl 2-methylfuran-3-carboxylate to produce methyl 5-formyl-2-methylfuran-3-carboxylate is achieved using POCl₃ and DMF at elevated temperatures, resulting in a high yield of 83%. chemicalbook.com This precedent suggests that a similar approach starting from methyl furan-3-carboxylate could be a viable, though potentially less regioselective, route to the target compound.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems. Transition-metal catalysis, which has revolutionized the synthesis of benzofuran (B130515) derivatives clockss.org, could offer promising alternatives. For instance, copper-catalyzed intramolecular C-O bond formation is a key step in synthesizing benzo[b]furan-3-carboxylates. clockss.org Adapting such catalytic strategies for the construction of the furan ring itself with the desired substitution pattern could provide more direct and atom-economical pathways. Furthermore, photoredox catalysis, which enables reactions under mild conditions, is an emerging area that could be applied. For example, the visible-light-mediated oxidative esterification of alcohols to their corresponding methyl esters has been demonstrated with high efficiency using palladium catalysts on a carbon nitride support. chemicalbook.com Exploring such light-driven catalytic formylation or cyclization reactions could represent a significant advancement.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF | Methyl 5-formyl-2-methylfuran-3-carboxylate | 83% | chemicalbook.com |

| 2-Furoic acid | Methanol (B129727), HCl | Methyl 2-furoate | High | chemicalbook.com |

| Furfuryl alcohol | Methanol, Pd@g-C₃N₄, Visible Light | Methyl 2-furoate | 93% | chemicalbook.com |

Discovery of Unprecedented Reactivity and Mechanistic Phenomena

The reactivity of Methyl 2-formylfuran-3-carboxylate is dictated by its three key structural components: the furan ring, the aldehyde group, and the methyl ester group. The aldehyde at the C2 position is susceptible to a wide range of nucleophilic additions and condensation reactions, while the ester at C3 can undergo hydrolysis or transesterification. The furan ring itself can participate in various cycloaddition reactions or undergo ring-opening under certain conditions.

The interplay between these functional groups can lead to complex and potentially novel reactivity. For example, in related 3-formylchromone systems, the aldehyde function readily condenses with nucleophiles, which is often followed by a subsequent nucleophilic attack at the C2 position of the heterocyclic ring, leading to diverse fused heterocyclic systems. uni.lu By analogy, this compound could react with bifunctional nucleophiles (e.g., hydrazine (B178648), hydroxylamine, ureas) to first form an imine or related species at the C2-formyl group, followed by an intramolecular cyclization involving the C3-ester to construct novel fused furanopyrimidinones, furanopyrazolones, or other complex heterocycles.

Mechanistic studies, particularly concerning the stability and reactivity of the furan ring under acidic or basic conditions, are crucial. The furan nucleus is known to be sensitive to strong acids, which can lead to ring-opening or polymerization. A detailed mechanistic study on the acid-catalyzed reaction of (E)-methyl 3-(furan-2-yl)acrylate revealed a complex pathway involving protonation, nucleophilic attack by the solvent (methanol), a chemicalbook.comresearchgate.net-hydride shift driven by rearomatization, and subsequent ring-opening to form a 1,4-dicarbonyl compound. stackexchange.com Understanding such pathways is critical for controlling the reaction outcomes of this compound and harnessing its reactivity productively. Future research could investigate its behavior under various catalytic conditions to uncover unprecedented transformations, such as cascade reactions where multiple bonds are formed in a single operation, triggered by a single chemical event.

Expansion of Applications as a Multi-Functional Building Block in Complex Chemical Architectures

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and high-value chemical entities. Furan-containing molecules are integral components of many natural products and functional materials. chimicatechnoacta.rusemanticscholar.org The dual functionality of this particular furan allows it to serve as a linchpin in convergent synthetic strategies.

Its application can be expanded in several key areas:

Medicinal Chemistry: The furan nucleus is a recognized pharmacophore. The aldehyde and ester handles on this compound can be readily modified to generate libraries of new compounds for biological screening. For instance, the aldehyde can be converted into amines via reductive amination, oximes, or hydrazones, while the ester can be hydrolyzed to the carboxylic acid and coupled with various amines to form amides. This allows for systematic exploration of the chemical space around the furan core.

Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on heterocyclic scaffolds. The strategic functionalization of this building block could lead to new agrochemically active compounds.

Materials Science: Furan-based polymers and organic materials are being investigated for applications in optoelectronics and solar cells. semanticscholar.org The defined substitution pattern of this compound makes it an attractive monomer or precursor for creating well-defined conjugated materials, where the formyl and ester groups can be used to link units together or to tune the electronic properties of the final material. Synthetic strategies toward furyl- and benzofuryl-containing building blocks often utilize cascade reactions followed by oxidation to create functionalized systems for materials chemistry. researchgate.net

The compound's structure is ideal for multicomponent reactions, which are powerful tools for building molecular complexity in a single step. A three-component reaction involving a formyl-substituted heterocycle, a primary amine, and a phosphine (B1218219) oxide has been shown to proceed efficiently. nih.govepa.gov Exploring similar reactions with this compound could provide rapid access to complex and structurally diverse molecules.

Integration of Advanced Analytical and Computational Methodologies for Deeper Understanding

A thorough understanding of the structure, properties, and reactivity of this compound requires a combination of advanced analytical and computational techniques.

Analytical Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the related Methyl 2-methylfuran-3-carboxylate, distinct signals for the methyl groups, the furan ring protons, and the carbonyl carbons are observed. nih.gov For this compound, one would expect to see a characteristic downfield signal for the aldehyde proton (around 9-10 ppm in ¹H NMR) and the aldehyde carbon (around 180-190 ppm in ¹³C NMR).

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis and to identify products in reaction mixtures. nih.gov

Vibrational Spectroscopy: Infrared (IR) spectroscopy would show characteristic stretching frequencies for the aldehyde C-H, the two C=O groups (aldehyde and ester), and the C-O bonds of the furan ring and ester.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict molecular geometries, spectroscopic properties (NMR, IR), and reaction mechanisms. researchgate.net For this compound, DFT could be used to:

Predict the most stable conformation of the molecule.

Calculate the activation barriers for different potential reaction pathways, providing insight into reactivity and selectivity.

Simulate NMR and IR spectra to aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in solution or its interaction with other molecules, which is valuable for understanding its role as a building block in larger systems.

Predicted Data: Online databases provide predicted data, such as collision cross-section (CCS) values from ion mobility-mass spectrometry, which can aid in identification. For the related methyl 5-formylfuran-3-carboxylate, predicted CCS values for various adducts have been calculated. uni.lu

The integration of these advanced methods will enable a deeper, more fundamental understanding of this compound, accelerating the discovery of its novel properties and applications.

| Technique | Application | Expected Data for this compound |

| ¹H NMR | Structural Elucidation | Signals for furan protons, methyl ester protons, and a downfield aldehyde proton (~9-10 ppm). |

| ¹³C NMR | Structural Elucidation | Signals for furan carbons, methyl ester carbon, and two carbonyl carbons (ester and aldehyde). |

| Mass Spectrometry | Molecular Weight/Formula | Precise mass measurement corresponding to C₇H₆O₄. |

| IR Spectroscopy | Functional Group ID | C=O stretches for aldehyde and ester, C-H aldehyde stretch, furan ring vibrations. |

| DFT Calculations | Mechanistic Insight | Prediction of reaction pathways, transition state energies, and spectroscopic data. |

Q & A

Q. What safety protocols are recommended for handling Methyl 2-formylfuran-3-carboxylate in laboratory settings?

- Methodological Answer : Safety protocols should align with those for structurally similar formylfuran derivatives. Key measures include:

- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Conduct experiments in a fume hood to minimize inhalation risks.

- Immediate first aid for exposure: rinse skin/eyes with water for 15 minutes and seek medical attention.

- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).

- Reference safety data sheets for analogous compounds (e.g., 4-formylfuran-2-carboxylic acid) for hazard mitigation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., formyl and carboxylate groups). Compare chemical shifts with similar furan derivatives.

- FT-IR : Identify carbonyl stretching frequencies (C=O of formyl and ester groups at ~1680–1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula () and fragmentation patterns.

- Cross-validate data with crystallographic results to resolve ambiguities .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, accounting for disorder in the formyl group if present .

- Visualization : Mercury CSD to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the carboxylate group) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from analogous compounds.

- Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can conformational analysis of the furan ring be performed using crystallographic data?

- Methodological Answer :

- Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate amplitude () and phase angle () from atomic coordinates using software like Mercury CSD.

- Compare results with density functional theory (DFT) calculations to assess intramolecular strain or substituent effects .

Q. How can intermolecular interactions in this compound crystals be systematically analyzed?

- Methodological Answer :

- Use Mercury’s Materials Module to search the Cambridge Structural Database (CSD) for similar packing motifs.

- Analyze hydrogen-bonding networks (e.g., C=OH-O interactions) and π-π stacking using void visualization tools.

- Calculate packing similarity indices for polymorph screening .

Q. How to resolve contradictions between NMR and X-ray data for this compound?

- Methodological Answer :

- Dynamic Effects : If NMR suggests flexibility (e.g., formyl group rotation), use variable-temperature NMR to assess conformational exchange.

- Crystallographic Disorder : Refine X-ray data with SHELXL’s PART instruction to model disorder.

- Cross-reference with DFT-optimized geometries (e.g., Gaussian09) to identify equilibrium conformers .

Q. What computational strategies predict the reactivity of the formyl group in this compound?

- Methodological Answer :

- Perform frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G*) to locate electrophilic sites.

- Simulate reaction pathways (e.g., nucleophilic addition) using transition-state search algorithms in Gaussian or ORCA.

- Validate predictions with experimental kinetic studies .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

- Methodological Answer :

Q. What strategies mitigate toxicity risks during in vitro studies of this compound?

- Methodological Answer :

- Follow OECD Guidelines 423/425 for acute toxicity screening.

- Use in silico tools (e.g., ProTox-II) to predict LD and organ-specific toxicity.

- Implement cell-based assays (e.g., MTT for cytotoxicity) with appropriate negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.